4-Nitrothiophene-2-sulfonamide
Overview
Description
4-Nitrothiophene-2-sulfonamide is a type of sulfonamide compound . Sulfonamides are a group of compounds that contain a functional group derived from sulfonic acid (R-SO2-OH) where the hydrogen atom is replaced by an amine group . They have a wide range of applications in medicinal chemistry .
Chemical Reactions Analysis
Sulfonamides, including this compound, can participate in a variety of chemical reactions. They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on the reaction conditions . They can also be involved in the synthesis of various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Scientific Research Applications
Medicinal Chemistry Applications
4-Nitrothiophene-2-sulfonamide derivatives have been explored for their potential in therapeutic applications. For instance, novel rhenium(V) nitride complexes with dithiocarbimate ligands, incorporating sulfonamide groups, have been studied for their potential in therapeutic radiopharmaceuticals. These complexes, with their unique structural features, offer new opportunities in molecular imaging and therapy (J. Perils et al., 2017). Additionally, sulfonamide derivatives have been synthesized and evaluated for their anti-cancer activities, showing promising results in activating pro-apoptotic genes and pathways in various cancer cell lines (A. Cumaoğlu et al., 2015).
Environmental Applications
In environmental sciences, this compound derivatives have been involved in studies related to the degradation of environmental pollutants. For example, laccase isoenzymes from Pleurotus ostreatus have been shown to efficiently degrade various environmental pollutants, including nitrophenols and sulfonamide antibiotics, using a laccase-mediator system (R. Zhuo et al., 2018). This highlights the potential of such compounds in bioremediation and environmental cleanup efforts.
Material Science Applications
In the field of material science, the synthesis of sulfonamides from nitroarenes, including 4-nitrothiophene derivatives, has been a subject of interest due to their importance in various applications. New methodologies have been developed for the preparation of N-aryl sulfonamides from nitroarenes, showcasing the versatility and utility of these compounds in synthesizing materials with potential applications ranging from pharmaceuticals to advanced materials (Jingjing Xia et al., 2021).
Mechanism of Action
Target of Action
The primary target of 4-Nitrothiophene-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .
Mode of Action
This compound acts as a competitive inhibitor of dihydropteroate synthetase . This means that it competes with para-aminobenzoic acid (PABA), the natural substrate of the enzyme, for binding to the active site . By binding to the enzyme, this compound prevents PABA from being converted into folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid biosynthesis pathway in bacteria . Folic acid is a vital cofactor for several enzymatic reactions in bacteria, including the synthesis of nucleotides, which are the building blocks of DNA . Therefore, the inhibition of folic acid synthesis by this compound leads to a halt in DNA replication and, consequently, bacterial growth .
Pharmacokinetics
This suggests that this compound may have a long residence time in the body, potentially leading to sustained antibacterial activity .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth . By preventing the synthesis of folic acid, the compound halts DNA replication in bacteria, thereby stopping their proliferation . In particular, this compound has been found to be more inhibitory than other similar compounds, with bactericidal effects observed at very low concentrations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices . This could potentially affect the compound’s bioavailability and efficacy. Additionally, the widespread environmental presence of sulfonamides has led to concerns about the potential spread of antimicrobial resistance .
Future Directions
Thiophene-based analogs, including 4-Nitrothiophene-2-sulfonamide, have been attracting increasing interest due to their potential biological activities . They have shown a variety of pharmacological properties, making them promising candidates for the development of new drugs . Future research could focus on further exploring the biological activities of these compounds and developing more effective synthesis methods .
Biochemical Analysis
Biochemical Properties
4-Nitrothiophene-2-sulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the synthesis of prostaglandins . The inhibition of COX by this compound can affect various biochemical reactions, including inflammatory responses .
Cellular Effects
The effects of this compound on cells are largely due to its interactions with enzymes like COX. By inhibiting COX, this compound can influence cell signaling pathways and gene expression, potentially affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules like COX. This binding can lead to enzyme inhibition, which in turn can cause changes in gene expression .
Properties
IUPAC Name |
4-nitrothiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4S2/c5-12(9,10)4-1-3(2-11-4)6(7)8/h1-2H,(H2,5,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRBWSCTTUHORC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1[N+](=O)[O-])S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306668 | |
Record name | 4-Nitro-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17510-83-7 | |
Record name | 4-Nitro-2-thiophenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17510-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2-thiophenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301306668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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